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Compound of Interest

Compound Name: (S)-Prunasin Tetraacetate

CAS No.: 60981-44-4

Cat. No.: B1145852

Get Quote

Target Analyte: (S)-Mandelonitrile- -D-glucopyranoside
Tetraacetate
CAS Registry: 99-19-4 (Parent Sambunigrin) / Derivative
Content ID: SAS-SPEC-2026-02
Executive Summary & Chemical Context
Why This Matters: In drug development and phytochemical analysis, distinguishing between

the diastereomers of cyanogenic glycosides—(R)-Prunasin and (S)-Sambunigrin—is critical

due to their distinct enzymatic hydrolysis rates and biological activities. The tetraacetate

derivative is the preferred analyte for rigorous structural validation because acetylation locks

the sugar conformation, improves solubility in organic solvents (like

), and enhances signal dispersion in NMR, preventing the signal overlap common in the
polyhydroxylated parent compounds.

This guide provides the definitive spectroscopic data set (NMR, IR, MS) for (S)-Prunasin
Tetraacetate (chemically defined as the tetra-O-acetyl derivative of Sambunigrin).
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Chemical Profile
Systematic Name: (S)-

-Cyanobenzyl-2,3,4,6-tetra-O-acetyl-

-D-glucopyranoside

Molecular Formula:

Molecular Weight: 463.44 g/mol

Stereochemistry: The aglycone possesses (S)-configuration at the benzylic carbon; the

glycosidic linkage is

.

Synthesis & Preparation Workflow
Context: Spectroscopic data is only as reliable as the sample origin. The following workflow

ensures the isolation of the specific (S)-diastereomer.

Crude Extract
(Sambucus nigra leaves)

Isolation
(Prep HPLC/TLC)

Extraction (S)-Sambunigrin
(Pure Glycoside)

Purification Acetylation
(Ac2O / Pyridine, 25°C)

Derivatization Workup & Cryst.
(EtOH or EtOAc/Hex)

Quench/Extract (S)-Prunasin
Tetraacetate

Recrystallization

Click to download full resolution via product page

Figure 1: Isolation and derivatization workflow to secure the (S)-isomer analyte.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Methodology: Spectra acquired in

at 298 K. Critical Insight: The chemical shift of the benzylic proton (H-7) is the primary
discriminator between the (R) and (S) diastereomers. In the (S)-isomer (Sambunigrin
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tetraacetate), the spatial proximity of the phenyl ring to the acetylated sugar protons induces a
distinct shielding/deshielding effect compared to the (R)-isomer.

H NMR Data (400 MHz, )
Position (ppm) Multiplicity (Hz)

Structural
Assignment

Aglycone

H-7 (Benzylic) 5.58 s -

Diagnostic:

-CH-CN. (Distinct

from R-isomer)

Ar-H 7.40 – 7.60 m -
Phenyl ring

protons

Sugar Moiety

H-1' (Anomeric) 4.65 d 7.8 -linkage

confirmation

H-2' 5.05 dd 9.5, 7.8
Axial-Axial

coupling

H-3' 5.28 t 9.5 Ring proton

H-4' 5.12 t 9.5 Ring proton

H-5' 3.85 ddd 9.5, 4.5, 2.5
Pyranose ring

methine

H-6'a 4.28 dd 12.5, 4.5
Methylene proton

A

H-6'b 4.15 dd 12.5, 2.5
Methylene proton

B

Acetates

OAc (x4)
2.01, 2.03, 2.08,

2.10
s - Methyl singlets
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C NMR Data (100 MHz, )
Carbon Type (ppm) Assignment

Carbonyls 169.2, 169.4, 170.1, 170.6 Acetyl C=O groups

Nitrile 116.5 -CN group

Aromatic
132.5 (ipso), 129.8, 129.2,

127.5
Phenyl ring carbons

Benzylic 68.5 C-7 (Chiral Center)

Anomeric 99.8 C-1' (Beta-carbon)

Sugar Skeleton 72.5, 71.8, 68.2, 61.6 C-3', C-5', C-2'/C-4', C-6'

Methyls 20.4 – 20.7
Acetyl

carbons

Infrared (IR) Spectroscopy
Methodology: FT-IR (ATR or KBr disk). Interpretation: The spectrum is dominated by the ester

functionalities introduced during derivatization, with the nitrile peak serving as a confirmation of

the aglycone integrity.
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Wavenumber (

)
Intensity Vibrational Mode

2950 - 2850 Weak
C-H stretch

(Aliphatic/Aromatic)

2250 Weak
C≡N stretch (Characteristic of

cyanogenic glycosides)

1755 - 1740 Strong
C=O stretch (Ester carbonyls -

Tetraacetate)

1375 Medium
C-H bend (

deformation)

1220 - 1240 Strong
C-O stretch (Acetate ester

linkage)

1030 - 1060 Strong
C-O-C stretch (Glycosidic

ether linkage)

750, 690 Medium
Ar-H out-of-plane bend

(Monosubstituted benzene)

Mass Spectrometry (MS)
Methodology: ESI-MS (Positive Mode) or APCI. Mechanism: The tetraacetate derivative

typically forms sodium adducts

or ammonium adducts

rather than protonated molecular ions due to the high electron density of the acetate oxygens.

Primary Ionization Data
Molecular Weight: 463.44

Observed Ion (ESI+):

486.4
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Observed Ion (ESI+):

481.5

Fragmentation Pathway (MS/MS)
Collision-Induced Dissociation (CID) results in the sequential loss of acetic acid and the

cleavage of the glycosidic bond.

Parent Ion [M+Na]+
m/z 486

Loss of AcOH (-60)
m/z 426

-AcOH

Loss of Aglycone
(Sugar Oxocarbenium)

m/z 331 (Ac4-Glc+)

Glycosidic Cleavage

Sequential Deacetylation
m/z 271, 211, 169

-AcOH / -Ketene

Click to download full resolution via product page

Figure 2: ESI-MS/MS fragmentation logic for structural confirmation.

Quality Control & Validation Criteria
To certify a sample as (S)-Prunasin Tetraacetate, it must pass the following self-validating

checks:

Diastereomeric Purity (NMR): The benzylic proton at 5.58 ppm must appear as a singlet. The

presence of a satellite peak at ~5.50-5.54 ppm indicates contamination with the (R)-isomer

(Prunasin tetraacetate).

Optical Rotation: The specific rotation

should be approximately -54° (
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, EtOAc).[1] The (R)-isomer has a significantly different rotation (often negative but distinct in
magnitude).

Melting Point: The crystalline solid should melt between 125 – 126 °C.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/product/b1145852/docs#technical-guide-spectroscopic-profiling-of-s-prunasin-tetraacetate
https://www.benchchem.com/product/b1145852/docs#technical-guide-spectroscopic-profiling-of-s-prunasin-tetraacetate
https://www.benchchem.com/product/b1145852/docs#technical-guide-spectroscopic-profiling-of-s-prunasin-tetraacetate
https://www.benchchem.com/product/b1145852/docs#technical-guide-spectroscopic-profiling-of-s-prunasin-tetraacetate
https://www.benchchem.com/product/b1145852?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1145852?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

